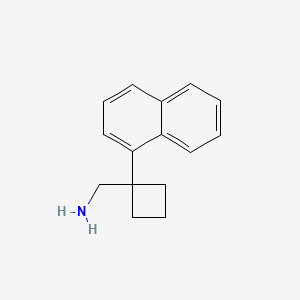

1-(1-Naphthyl)cyclobutanemethanamine

Description

Contextual Significance of Strained Ring Systems in Contemporary Organic Synthesis

Strained ring systems, particularly cyclobutanes, are valuable building blocks in modern organic synthesis. The inherent instability in these four-membered rings, known as ring strain, arises from the deviation of bond angles from the ideal 109.5° of sp³ hybridized carbons to approximately 90°. researchgate.net This strain, which is a combination of angle strain and torsional strain, results in higher potential energy compared to their acyclic or larger-ring counterparts. researchgate.net

This stored energy can be harnessed to drive chemical reactions that might otherwise be unfavorable. researchgate.net Consequently, cyclobutane (B1203170) derivatives are versatile intermediates for a variety of chemical transformations, including ring-opening reactions, ring expansions, and rearrangements, which allow for the construction of complex molecular skeletons. luc.eduwikipedia.org The conformational rigidity of the cyclobutane ring also makes it a useful scaffold in the design of pharmacologically active compounds, where precise spatial arrangement of functional groups is crucial for biological activity. chemeo.com

Research Importance of Naphthyl Amine Scaffolds in Advanced Chemical Methodologies

The naphthalene (B1677914) moiety is a bicyclic aromatic system that serves as a fundamental scaffold in medicinal chemistry and materials science. fishersci.ca When functionalized with an amine group, the resulting naphthyl amine derivatives exhibit a wide range of chemical and biological properties. These scaffolds are key components in the synthesis of dyes, agrochemicals, and pharmaceuticals. nih.govmdpi.com For instance, the sulfonic acid derivatives of 1-naphthylamine (B1663977) are crucial precursors for creating azo dyes. nih.govmdpi.com

In the realm of advanced chemical methodologies, naphthyl amine scaffolds are employed in the development of chiral ligands for asymmetric catalysis and as building blocks for complex natural product synthesis. nih.govnist.gov Researchers have developed novel methods for the de novo construction of substituted naphthyl amines from acyclic precursors, highlighting the ongoing interest in accessing these valuable structures. nih.govnist.gov The rigid structure and electronic properties of the naphthyl group can influence the reactivity and selectivity of synthetic transformations, making it a valuable tool for chemists. chemicalbook.com

Overview of Current Research Trends in Complex Amine Synthesis and Structural Variations

The synthesis of structurally complex amines is a cornerstone of organic chemistry, driven by their prevalence in pharmaceuticals and biologically active compounds. nih.gov Traditional methods for amine synthesis, such as reductive amination and nucleophilic substitution, are continuously being refined, while modern strategies are expanding the toolkit available to chemists.

Current research trends focus on developing more efficient, selective, and sustainable methods. These include:

Transition Metal-Catalyzed Reactions: Methods like C-H functionalization and cross-coupling reactions have revolutionized the synthesis of complex amines, allowing for the formation of C-N bonds with high precision and functional group tolerance.

Biocatalysis: The use of enzymes, such as amine transaminases, offers an environmentally benign route to chiral amines with high enantioselectivity, a critical aspect in drug development.

Photoredox Catalysis: Visible-light-mediated reactions have emerged as a powerful tool for forging C-N bonds under mild conditions.

The exploration of diverse structural variations, including the incorporation of strained rings like cyclobutane and complex aromatic systems like naphthalene, is a key driver of innovation in this field. These efforts aim to access novel chemical space and develop molecules with unique properties and functions. nih.gov

While direct research on 1-(1-Naphthyl)cyclobutanemethanamine is not extensively documented, its structure suggests it is a product of these modern synthetic interests. To provide a comparative context, the properties of several related, well-characterized naphthyl amine compounds are detailed below.

Table 1: Physicochemical Properties of Selected Naphthyl Amine Derivatives

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| Naphthalen-1-amine | C₁₀H₉N | 143.19 | 47-50 | 301 |

| 1-Naphthalenemethanamine | C₁₁H₁₁N | 157.21 | Not Available | 290-293 |

| (S)-(-)-1-(1-Naphthyl)ethylamine | C₁₂H₁₃N | 171.24 | Not Available | Not Available |

Data sourced from references nih.govnist.gov.

Table 2: Spectroscopic Data References for Naphthyl Amine Derivatives

| Compound Name | ¹H NMR Data | ¹³C NMR Data | IR Spectra | Mass Spectrometry |

|---|---|---|---|---|

| (S)-(-)-1-(1-Naphthyl)ethylamine | Available | Available | Available | Available |

Spectroscopic data for a wide range of compounds can often be found in databases like PubChem and the NIST WebBook.

Structure

2D Structure

3D Structure

Properties

CAS No. |

59725-71-2 |

|---|---|

Molecular Formula |

C15H17N |

Molecular Weight |

211.30 g/mol |

IUPAC Name |

(1-naphthalen-1-ylcyclobutyl)methanamine |

InChI |

InChI=1S/C15H17N/c16-11-15(9-4-10-15)14-8-3-6-12-5-1-2-7-13(12)14/h1-3,5-8H,4,9-11,16H2 |

InChI Key |

ALDQVLPXSPGOSW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(CN)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 1 1 Naphthyl Cyclobutanemethanamine

Retrosynthetic Analysis of the 1-(1-Naphthyl)cyclobutanemethanamine Structure

A retrosynthetic analysis of this compound (I) suggests several possible disconnections. The most straightforward approach involves disconnecting the aminomethyl group, leading back to a 1-(1-naphthyl)cyclobutane precursor with a suitable functional group at the 1-position, such as a nitrile (II) or a carboxylic acid (III). The nitrile could be a precursor to the amine via reduction, while the carboxylic acid could be converted to the amine via an amide intermediate followed by reduction.

Further disconnection of the naphthyl group from the cyclobutane (B1203170) ring in precursors II or III points towards two main strategies. The first involves an organometallic addition of a 1-naphthyl nucleophile to a cyclobutanone derivative (IV). The second strategy considers a cycloaddition reaction, such as a [2+2] cycloaddition between a naphthyl-substituted alkene and ketene or a ketene equivalent, to form the cyclobutane ring.

Strategies for the Construction of the Cyclobutane Moiety with Naphthyl Linkage

The construction of the sterically demanding 1-(1-naphthyl)cyclobutane core is a key challenge in the synthesis of the target molecule. Several strategies can be envisioned, leveraging modern synthetic methodologies.

Exploitation of Organometallic Approaches in Cyclobutane Annulation

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds. solubilityofthings.comwikipedia.orgbritannica.comtib.eu A plausible route to the 1-(1-naphthyl)cyclobutane skeleton involves the reaction of a 1-naphthyl organometallic species with a suitable cyclobutane electrophile. For instance, the addition of 1-naphthylmagnesium bromide or 1-naphthyllithium to cyclobutanone would yield 1-(1-naphthyl)cyclobutanol. This tertiary alcohol could then be further functionalized.

Alternatively, a more convergent approach would involve the reaction of an organonaphthyl compound with a cyclobutane precursor already containing a functional group that can be converted to the aminomethyl group. For example, the addition of a 1-naphthyl Grignard reagent to cyclobutanecarbonitrile is a potential, though challenging, route to introduce the naphthyl group at the quaternary center.

Table 1: Proposed Organometallic Approaches to 1-(1-Naphthyl)cyclobutane Precursors

| Precursor | Organometallic Reagent | Proposed Product | Key Transformation |

| Cyclobutanone | 1-Naphthylmagnesium bromide | 1-(1-Naphthyl)cyclobutanol | Grignard Addition |

| Cyclobutanecarbonitrile | 1-Naphthyllithium | 1-(1-Naphthyl)cyclobutanecarbonitrile | Nucleophilic Addition |

Application of Strain-Release Amination and Ring-Opening Reactions of Strained Precursors

Strain-release driven reactions of highly strained small rings offer a unique entry to functionalized cyclobutanes. While "strain-release amination" typically involves the reaction of bicyclobutanes with amines to form cyclobutylamines, a modification of this strategy could be envisioned. For instance, a bicyclobutane precursor could potentially react with a naphthyl-containing nucleophile, although this is a less conventional approach.

Ring-opening reactions of cyclopropylcarbinyl systems are another established method for the synthesis of cyclobutane derivatives. A hypothetical route could involve a cyclopropyl precursor bearing a naphthyl group and a hydroxymethyl or aminomethyl group, which upon rearrangement could lead to the desired cyclobutane ring. However, controlling the regioselectivity of such rearrangements can be challenging.

Methodologies for Introducing the Naphthylmethylamine Functionality

Once the 1-(1-naphthyl)cyclobutane core is established, the final step is the introduction of the aminomethyl group. The choice of method will depend on the functional group present on the cyclobutane precursor.

Amination Reactions in the Context of Substituted Cyclobutane Systems

If the synthetic route proceeds through 1-(1-naphthyl)cyclobutanecarboxylic acid, a common method for its conversion to the amine is through the formation of an amide, followed by reduction. The carboxylic acid can be activated, for example with thionyl chloride or a carbodiimide, and then reacted with ammonia (B1221849) to form the primary amide. rsc.orgresearchgate.net Subsequent reduction of the amide with a powerful reducing agent like lithium aluminum hydride (LiAlH4) would yield the target this compound. youtube.com

Alternatively, if the precursor is 1-(1-naphthyl)cyclobutanecarbonitrile, a direct reduction to the primary amine can be achieved using reagents such as lithium aluminum hydride or through catalytic hydrogenation. beilstein-journals.orgorganic-chemistry.orgorganic-chemistry.org

Table 2: Proposed Methods for Amination

| Precursor | Reagents | Product | Key Transformation |

| 1-(1-Naphthyl)cyclobutanecarboxylic acid | 1. SOCl2, NH32. LiAlH4 | This compound | Amidation followed by Reduction |

| 1-(1-Naphthyl)cyclobutanecarbonitrile | LiAlH4 or H2, Raney Ni | This compound | Nitrile Reduction |

Development of Stereoselective Synthesis for the Chiral Center in this compound

The target molecule, this compound, contains a chiral center at the C1 position of the cyclobutane ring. The development of a stereoselective synthesis would be crucial for accessing enantiomerically pure forms of this compound. Two main strategies can be considered: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution: A racemic mixture of this compound or a suitable precursor, such as the carboxylic acid, could be resolved using a chiral resolving agent. wikipedia.orgnih.gov For the carboxylic acid, a chiral amine like (R)- or (S)-1-phenylethylamine could be used to form diastereomeric salts, which could then be separated by fractional crystallization. For the final amine product, a chiral acid such as tartaric acid could be employed.

Asymmetric Synthesis: A more elegant approach would be to introduce the stereocenter enantioselectively. This could potentially be achieved through the use of a chiral auxiliary. tcichemicals.comtcichemicals.com For instance, a chiral auxiliary attached to a cyclobutane precursor could direct the addition of the naphthyl organometallic reagent to one face of the ring. Subsequent removal of the auxiliary would provide the desired enantiomer. Another strategy could involve an asymmetric catalytic reaction, although finding a suitable catalyst for this specific transformation would likely require significant research and development.

Investigation of Asymmetric Catalytic Reduction Methods

Asymmetric catalytic reduction of a suitable prochiral precursor, such as 1-(1-naphthyl)cyclobutanecarbonitrile, is a promising approach for the enantioselective synthesis of this compound. This method involves the use of a chiral catalyst to stereoselectively deliver a hydride to the nitrile group, thereby establishing the desired stereochemistry at the newly formed stereocenter.

While direct examples of the asymmetric reduction of 1-(1-naphthyl)cyclobutanecarbonitrile are not extensively documented, analogous reductions of similar nitriles and ketones provide valuable insights into potential catalytic systems. Rhodium and Ruthenium complexes with chiral phosphine ligands, such as BINAP, have demonstrated high efficiency and enantioselectivity in the hydrogenation of a wide range of substrates. For instance, the asymmetric hydrogenation of α-aryl nitriles has been successfully achieved with high enantiomeric excess (ee) using these types of catalysts.

The general approach would first involve the synthesis of the precursor, 1-(1-naphthyl)cyclobutanecarbonitrile. This can be conceptually based on the reaction of 1-naphthylacetonitrile with 1,3-dihalopropanes in the presence of a strong base. Once the precursor is obtained, it can be subjected to various asymmetric reduction conditions.

Table 1: Potential Catalytic Systems for Asymmetric Reduction

| Catalyst System | Ligand Type | Potential Advantages |

| Ru-BINAP | Chiral Diphosphine | High enantioselectivity in various nitrile reductions. |

| Rh-DIPAMP | Chiral Diphosphine | Historically successful for asymmetric hydrogenation. |

| Iridium-based catalysts with chiral ligands | Various | Can offer different reactivity and selectivity profiles. |

| Chiral borane reagents | Stoichiometric chiral reagents | Can provide high stereocontrol. |

Detailed research would be required to optimize the reaction conditions, including the choice of catalyst, solvent, temperature, and hydrogen pressure, to achieve high yield and enantioselectivity for the specific substrate, 1-(1-naphthyl)cyclobutanecarbonitrile.

Evaluation of Enzymatic Resolution Techniques for Racemic Mixtures

Enzymatic resolution offers a powerful and environmentally benign alternative for obtaining enantiomerically pure this compound from its racemic mixture. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer.

The success of enzymatic kinetic resolution is highly dependent on the choice of enzyme, acyl donor, and solvent. Lipases such as Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase (PCL), and Candida rugosa lipase (CRL) have been widely used for the resolution of a variety of chiral amines. mdpi.com The efficiency of the resolution is often quantified by the enantiomeric ratio (E-value), where a higher E-value indicates better selectivity.

A typical procedure would involve dissolving the racemic this compound in an organic solvent, adding a suitable acyl donor (e.g., ethyl acetate, vinyl acetate), and then introducing the lipase. The reaction progress is monitored by techniques such as chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of both the remaining amine and the formed amide. mdpi.com

Table 2: Key Parameters in Enzymatic Resolution of Amines

| Parameter | Description | Examples |

| Enzyme | The biocatalyst that selectively acylates one enantiomer. | Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase (PCL) |

| Acyl Donor | A reagent that provides the acyl group for the enzymatic reaction. | Ethyl acetate, isopropenyl acetate, vinyl acetate |

| Solvent | The reaction medium, which can significantly influence enzyme activity and selectivity. | Toluene, hexane, methyl tert-butyl ether (MTBE) |

| Temperature | Affects the rate of reaction and enzyme stability. | Typically between 30-60 °C |

By carefully optimizing these parameters, it is often possible to achieve high enantiomeric excess for one enantiomer of this compound.

Exploration of Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry in organic synthesis. wikipedia.org In this approach, a prochiral starting material is covalently bonded to a chiral auxiliary, forming a diastereomeric intermediate. Subsequent reactions on this intermediate are directed by the stereocenter of the auxiliary, leading to the formation of one diastereomer in excess. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product.

For the synthesis of this compound, a potential strategy would involve the use of a chiral auxiliary to direct the alkylation of a suitable precursor. For example, a chiral oxazolidinone auxiliary, as popularized by Evans, could be acylated with a cyclobutanecarboxylic acid derivative. The resulting imide could then be subjected to a reaction to introduce the naphthyl group at the 1-position of the cyclobutane ring. The steric hindrance provided by the auxiliary would direct the approach of the naphthyl nucleophile, leading to a diastereoselective addition.

Alternatively, chiral auxiliaries such as pseudoephedrine can be used to form chiral amides that undergo highly diastereoselective alkylation reactions. nih.gov

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Removal Conditions |

| Evans' Oxazolidinones | Aldol reactions, alkylations, Diels-Alder reactions | Acidic or basic hydrolysis, reduction |

| Pseudoephedrine | Alkylation of amides | Hydrolysis |

| SAMP/RAMP | Asymmetric α-alkylation of aldehydes and ketones | Ozonolysis or other oxidative cleavage |

| (R)- or (S)-1-Phenylethylamine | Resolution of carboxylic acids, synthesis of chiral imines | Hydrogenolysis, hydrolysis |

The choice of the chiral auxiliary and the specific synthetic route would depend on the availability of starting materials and the desired level of stereocontrol. A key advantage of this method is the potential for high diastereoselectivity, often exceeding 99% de.

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful synthesis of enantiomerically pure this compound relies not only on stereoselective synthesis but also on effective purification and isolation techniques. These methods are crucial for separating the desired enantiomer from the unwanted one, as well as from any remaining starting materials and byproducts.

For chiral amines, chiral chromatography is a powerful tool for both analytical and preparative-scale separations. rotachrom.com High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are commonly employed. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of chiral compounds, including amines. The separation can be optimized by adjusting the mobile phase composition, including the use of acidic or basic additives to improve peak shape and resolution. nih.gov

Another classical yet effective method for the separation of enantiomeric amines is through the formation of diastereomeric salts. ucl.ac.uk This involves reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. researchgate.netrsc.org Once the desired diastereomeric salt is isolated, the pure enantiomer of the amine can be liberated by treatment with a base.

Table 4: Comparison of Purification Techniques for Chiral Amines

| Technique | Principle | Advantages | Disadvantages |

| Chiral Chromatography (HPLC/SFC) | Differential interaction with a chiral stationary phase. | High resolution, applicable to a wide range of compounds, can be used for both analysis and preparation. | High cost of chiral columns and solvents, may require method development. rotachrom.com |

| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties. | Can be cost-effective for large-scale separations, well-established technique. | Requires a suitable chiral resolving agent, optimization of crystallization conditions can be time-consuming. |

The choice of purification method will depend on the scale of the synthesis, the purity requirements, and the specific properties of the synthetic intermediates and the final product. A combination of these techniques may be necessary to achieve the desired level of enantiomeric purity.

Advanced Spectroscopic Characterization of 1 1 Naphthyl Cyclobutanemethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for determining the molecular structure of 1-(1-Naphthyl)cyclobutanemethanamine, providing detailed information about the hydrogen and carbon frameworks.

High-Resolution 1H and 13C NMR Analysis for Precise Structural Elucidation

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental to the structural analysis of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons of the naphthyl group, the methylene (B1212753) protons of the aminomethyl group, and the protons of the cyclobutane (B1203170) ring. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), exhibiting complex splitting patterns due to spin-spin coupling. The methylene protons adjacent to the nitrogen atom would likely resonate in the range of δ 2.5-3.5 ppm. The cyclobutane ring protons would appear further upfield, with their chemical shifts and multiplicities influenced by their stereochemical environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. The spectrum of this compound is expected to display signals for the aromatic carbons of the naphthyl ring (typically in the δ 120-140 ppm range), the quaternary carbon of the cyclobutane ring attached to the naphthyl group, the other carbons of the cyclobutane ring, and the methylene carbon of the aminomethyl group.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthyl-H | 7.3 - 8.2 | - |

| Naphthyl-C | - | 123 - 135 |

| Cyclobutane-CH | 1.8 - 2.5 | 20 - 45 |

| Cyclobutane-CH₂ | 1.8 - 2.5 | 20 - 45 |

| -CH₂-NH₂ | 2.8 - 3.5 | 40 - 50 |

| -NH₂ | 1.5 - 2.5 (broad) | - |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms within a molecule. science.govwalisongo.ac.id

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would be used to identify which protons are spin-coupled, for instance, confirming the connectivity of protons within the cyclobutane ring and the coupling between protons on the naphthyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edunih.gov This technique is crucial for assigning the ¹³C signals based on the assignments of their attached protons. For example, it would definitively link the methylene proton signals to their corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. In the case of this compound, HMBC could show correlations between the cyclobutane protons and the carbons of the naphthyl ring, confirming their attachment.

Chiral NMR Studies for Enantiomeric Excess Determination

Since this compound is a chiral compound, NMR spectroscopy can be employed to determine the enantiomeric excess (% ee) of a sample. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). researchgate.net These agents interact with the enantiomers to form diastereomeric complexes or derivatives, which have distinct NMR spectra. semanticscholar.org By integrating the signals corresponding to each diastereomer, the ratio of the enantiomers, and thus the enantiomeric excess, can be accurately determined. kit.edu

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.com

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups:

N-H Stretching: The primary amine (-NH₂) group will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. libretexts.orgucalgary.ca

C-H Stretching: Aromatic C-H stretching vibrations from the naphthyl group are expected to appear just above 3000 cm⁻¹. masterorganicchemistry.com Aliphatic C-H stretching from the cyclobutane and methylene groups will be observed just below 3000 cm⁻¹. libretexts.org

C=C Stretching: Aromatic C=C bond stretching vibrations within the naphthyl ring will give rise to several absorptions in the 1450-1600 cm⁻¹ region. libretexts.org

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is typically found in the range of 1590-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibration is expected in the region of 1020-1250 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine (-NH₂) | N-H Bend | 1590 - 1650 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alkane (Cyclobutane, -CH₂-) | C-H Stretch | < 3000 |

| Amine | C-N Stretch | 1020 - 1250 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₅H₁₇N), the molecular weight is approximately 211.30 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z value corresponding to this molecular weight.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for amines include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). libretexts.org For this compound, this could lead to the loss of a cyclobutyl radical to form a resonance-stabilized ion. Another possible fragmentation is the loss of the aminomethyl group. The naphthyl group itself is relatively stable and would likely be observed as a prominent fragment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. For the purity assessment of this compound, a GC-MS method would be employed to separate the target compound from any starting materials, byproducts, or residual solvents from its synthesis.

In a typical GC-MS analysis, the sample is vaporized and injected into a gas chromatograph. The components are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

The purity of this compound can be determined by the relative area of its corresponding peak in the gas chromatogram. The identity of the peak is confirmed by its mass spectrum, which would be expected to show a molecular ion peak corresponding to the compound's molecular weight, as well as characteristic fragmentation patterns.

Hypothetical GC-MS Data for this compound Analysis

| Retention Time (min) | Compound Name | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Peak Area (%) |

| 12.5 | This compound | 225.32 | 225, 155, 141, 128, 70 | 99.5 |

| 8.2 | Naphthalene (B1677914) | 128.17 | 128, 102, 77 | 0.3 |

| 10.1 | 1-Naphthaldehyde | 156.18 | 156, 128, 101 | 0.2 |

This data is representative and intended for illustrative purposes.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, is a technique used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the naphthalene moiety. Naphthalene exhibits strong absorption in the ultraviolet region due to its aromatic π-electron system. The absorption spectrum of 1-naphthylamine (B1663977), a structurally related compound, shows absorption maxima around 313 nm. researchgate.net It is anticipated that this compound will display a similar absorption profile, with slight shifts in the absorption maxima due to the presence of the cyclobutanemethanamine substituent.

By analyzing the UV-Vis spectrum, information about the electronic structure and the presence of chromophoric groups can be obtained. The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, can also be determined using the Beer-Lambert law.

Expected UV-Vis Absorption Data for this compound in Ethanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| ~220 | ~80,000 | π → π |

| ~280 | ~9,000 | π → π |

| ~315 | ~5,000 | π → π* |

This data is hypothetical and based on the known spectroscopic properties of naphthalene derivatives.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. This method relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice. By analyzing the diffraction pattern, the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions can be elucidated.

For this compound, obtaining a single crystal of suitable quality would be a prerequisite for X-ray crystallographic analysis. If successful, this technique would provide unambiguous confirmation of the compound's connectivity and stereochemistry. Furthermore, it would reveal details about the conformation of the cyclobutane ring and the orientation of the naphthyl group relative to the rest of the molecule. Information on crystal packing and any hydrogen bonding interactions involving the amine group would also be obtained.

As of the current literature survey, no public crystallographic data for this compound is available. The successful application of this technique is contingent upon the ability to grow high-quality single crystals of the compound.

Computational Chemistry and Mechanistic Studies of 1 1 Naphthyl Cyclobutanemethanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting molecular properties from first principles, relying on the laws of quantum mechanics.

Density Functional Theory (DFT) for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1-(1-Naphthyl)cyclobutanemethanamine, DFT calculations would be employed to determine its most stable three-dimensional structure, referred to as the optimized geometry.

This process involves calculating the total energy of the molecule for various atomic arrangements until the lowest energy conformation is found. The results would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the puckering of the cyclobutane (B1203170) ring and the precise orientation of the naphthyl group relative to the cyclobutane moiety.

The electronic structure analysis from DFT would reveal the distribution of electron density across the molecule, highlighting the electronegativity effects of the nitrogen atom in the aminomethyl group and the delocalized π-system of the naphthyl ring. Such calculations typically utilize specific functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d,p)) to achieve a balance between accuracy and computational cost.

Hypothetical Optimized Geometry Parameters from DFT

Below is an interactive table representing the type of data that a DFT calculation would yield for the key structural parameters of this compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C(naphthyl) | C(cyclobutane) | - | - | ~1.52 Å |

| Bond Length | C(cyclobutane) | C(methanamine) | - | - | ~1.54 Å |

| Bond Length | C(methanamine) | N | - | - | ~1.47 Å |

| Bond Angle | C(naphthyl) | C(cyclobutane) | C(methanamine) | - | ~115° |

| Dihedral Angle | C(naphthyl-2) | C(naphthyl-1) | C(cyclobutane) | C(methanamine) | Variable (Conformational) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.comyoutube.comwuxibiology.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

For this compound, an FMO analysis would:

Identify the HOMO: The analysis would likely show the HOMO is primarily located on the nitrogen atom of the amine group due to its lone pair of electrons, with some contribution from the π-system of the naphthyl ring. This indicates the primary site of nucleophilic attack.

Identify the LUMO: The LUMO would be expected to be distributed over the aromatic naphthyl ring's π-antibonding orbitals.

Calculate the HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Hypothetical FMO Energy Data

This interactive table illustrates the kind of data an FMO analysis would provide.

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | ~ -6.0 eV | Primarily localized on the N atom and naphthyl ring π-system. |

| LUMO | ~ -0.5 eV | Primarily localized on the naphthyl ring π-antibonding system. |

| HOMO-LUMO Gap | ~ 5.5 eV | Indicates high kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. libretexts.org It is an invaluable tool for predicting how molecules will interact. libretexts.org

An MEP map of this compound would reveal:

Negative Potential Regions (Red/Yellow): These areas are electron-rich and are prone to electrophilic attack. Such a region would be expected around the nitrogen atom due to its lone pair.

Positive Potential Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. These would likely be found on the hydrogen atoms of the amine group. researchgate.netchemrxiv.orgwalisongo.ac.id

Neutral Regions (Green): These areas, likely the hydrocarbon backbone of the cyclobutane and parts of the naphthyl ring, have a relatively neutral potential.

The MEP map provides a clear, intuitive picture of the charge distribution, complementing FMO analysis in predicting the molecule's reactive sites. libretexts.org

Conformational Analysis of the Cyclobutane and Naphthyl Moieties

Furthermore, there is rotational freedom around the single bond connecting the naphthyl group to the cyclobutane ring. A conformational analysis would involve calculating the energy of the molecule as this bond is rotated, resulting in a potential energy surface. This analysis would identify the most stable rotational isomers (rotamers) by pinpointing the energy minima. These stable conformations are dictated by minimizing steric hindrance between the bulky naphthyl group and the cyclobutane ring.

Detailed Investigation of Reaction Mechanisms Involved in the Synthesis of this compound

While specific mechanistic studies for this molecule are not prominent, a likely synthetic route would be the reductive amination of 1-(1-naphthyl)cyclobutanecarbaldehyde or the reduction of a corresponding oxime or imine.

A computational investigation of the reaction mechanism would involve:

Mapping the Reaction Coordinate: Calculating the energy profile of the entire reaction pathway from reactants to products.

Identifying Intermediates: Locating and characterizing the structure and energy of any stable intermediates, such as the hemiaminal or iminium cation formed during reductive amination.

Locating Transition States: Identifying the highest energy point along the reaction coordinate between each step. The structure of the transition state provides insight into the geometry of the reaction's critical point.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. Computational chemistry can provide these values, allowing for a comparison of different potential pathways.

Theoretical Insights into Stereochemical Outcomes and Enantioselectivity

Since the carbon atom of the cyclobutane ring attached to the naphthyl and aminomethyl groups is a stereocenter, this compound is a chiral molecule and exists as a pair of enantiomers (R and S).

If the synthesis is performed using a chiral catalyst or reagent, one enantiomer may be formed in excess. Computational chemistry can provide profound insights into the origins of this enantioselectivity. This is achieved by:

Modeling the Catalyst-Substrate Complex: Building computational models of the substrate interacting with the chiral catalyst for both pathways leading to the R and S products.

Calculating Diastereomeric Transition State Energies: The transition states for the formation of the R and S enantiomers are diastereomeric. By calculating the energies of these two transition states, it is possible to predict which one is lower in energy. The pathway with the lower energy transition state will be faster, leading to the major enantiomer observed experimentally. This difference in activation energy can be used to theoretically predict the enantiomeric excess (ee) of the reaction.

Chemical Transformations and Derivatization of 1 1 Naphthyl Cyclobutanemethanamine

Reactions Involving the Primary Amine Functionality

The primary amine group in 1-(1-Naphthyl)cyclobutanemethanamine is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation and Sulfonylation Reactions for Amide and Sulfonamide Formation

The primary amine of this compound readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides in the presence of a base to furnish the corresponding amides. Similarly, reaction with sulfonyl chlorides yields stable sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of amine-containing compounds.

For instance, the reaction with acetyl chloride in a suitable solvent like dichloromethane (B109758) and a base such as triethylamine (B128534) would yield N-((1-(naphthalen-1-yl)cyclobutyl)methyl)acetamide. The general scheme for these transformations is depicted below:

Acylation Reaction: this compound + R-COCl → N-((1-(naphthalen-1-yl)cyclobutyl)methyl)acetamide + HCl

Sulfonylation Reaction: this compound + R-SO₂Cl → N-((1-(naphthalen-1-yl)cyclobutyl)methyl)sulfonamide + HCl

| Reagent | Product Class |

| Acyl Halide (e.g., Acetyl chloride) | Amide |

| Acid Anhydride (e.g., Acetic anhydride) | Amide |

| Sulfonyl Halide (e.g., Benzenesulfonyl chloride) | Sulfonamide |

Selective Alkylation and Arylation Strategies of the Amine

Selective mono-N-alkylation of primary amines can be challenging due to the potential for over-alkylation to form secondary and tertiary amines. However, strategies such as reductive amination with aldehydes or ketones can provide a controlled route to secondary amines. For this compound, reaction with an aldehyde in the presence of a reducing agent like sodium borohydride (B1222165) would yield the corresponding N-alkylated product.

N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This involves reacting the amine with an aryl halide in the presence of a palladium or copper catalyst and a suitable base. This method allows for the introduction of a wide range of substituted and unsubstituted aryl groups onto the nitrogen atom.

| Reaction Type | Reagents | Product Type |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary Amine |

| Buchwald-Hartwig Amination | Aryl Halide, Palladium/Copper Catalyst, Base | Secondary Arylamine |

Diazotization Reactions and Subsequent Transformations

The diazotization of primary aliphatic amines, such as this compound, with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) leads to the formation of a highly unstable aliphatic diazonium salt. Unlike their more stable aromatic counterparts, these intermediates readily decompose with the loss of nitrogen gas (N₂) to form a primary carbocation.

This carbocation is susceptible to a variety of subsequent transformations, including:

Substitution: Reaction with nucleophiles present in the medium. For example, in an aqueous acidic solution, the corresponding alcohol, 1-(1-Naphthyl)cyclobutylmethanol, would be formed.

Elimination: Loss of a proton from an adjacent carbon to form an alkene.

Rearrangement: The primary carbocation may undergo rearrangement to a more stable secondary or tertiary carbocation, leading to a mixture of products.

Due to this inherent instability and lack of selectivity, the diazotization of this compound is generally not a synthetically useful transformation for the controlled formation of a single product.

Functionalization of the Naphthyl Moiety

The naphthalene (B1677914) ring system of this compound is amenable to various functionalization reactions, allowing for modification of the aromatic core.

Investigation of Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring

The naphthalene ring is more reactive towards electrophilic aromatic substitution (EAS) than benzene. The existing 1-(cyclobutanemethyl)amino substituent will influence the position of further substitution. The alkylamino group is an activating group and is ortho-, para-directing. However, under the strongly acidic conditions often employed for EAS reactions, the amine will be protonated to form an ammonium (B1175870) salt, which is a deactivating and meta-directing group.

Given the steric hindrance at the peri- (8-) position, electrophilic attack is most likely to occur at the 4- and 5-positions of the naphthalene ring. The precise regioselectivity will depend on the specific electrophile and reaction conditions. Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Using an acyl/alkyl halide with a Lewis acid catalyst.

Sulfonation: Using fuming sulfuric acid.

| Reaction | Reagents | Potential Product |

| Nitration | HNO₃, H₂SO₄ | Nitro-1-(1-Naphthyl)cyclobutanemethanamine |

| Bromination | Br₂, FeBr₃ | Bromo-1-(1-Naphthyl)cyclobutanemethanamine |

| Acylation | RCOCl, AlCl₃ | Acyl-1-(1-Naphthyl)cyclobutanemethanamine |

Exploration of Alternative Modifications to the Naphthalene System (e.g., oxidation, reduction)

Beyond electrophilic substitution, the naphthalene ring can undergo other transformations.

Reduction: The naphthalene moiety can be reduced under various conditions. Catalytic hydrogenation, using catalysts such as platinum, palladium, or nickel, can lead to the saturation of one or both of the aromatic rings, forming tetralin or decalin derivatives, respectively. The conditions can often be tuned to achieve selective reduction of one ring.

The Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, provides a method for the partial reduction of the naphthalene ring to a dihydronaphthalene derivative.

Oxidation: The naphthalene ring is generally resistant to oxidation under mild conditions. However, strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can lead to the cleavage of the aromatic ring, typically yielding phthalic acid derivatives. These harsh conditions would likely also oxidize the primary amine functionality.

| Transformation | Reagents | Potential Product |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | (Tetrahydronaphthalen-1-yl)cyclobutanemethanamine |

| Birch Reduction | Na, NH₃ (l), ROH | (Dihydronaphthalen-1-yl)cyclobutanemethanamine |

| Strong Oxidation | KMnO₄, heat | Phthalic acid derivatives (with side-chain oxidation) |

Study of Cyclobutane (B1203170) Ring-Opening and Rearrangement Reactions

The cyclobutane ring, known for its significant ring strain, is susceptible to ring-opening and rearrangement reactions under various conditions, including thermal, photochemical, or catalytic activation. In the context of this compound, the presence of the bulky naphthyl group and the aminomethyl substituent would likely influence the regioselectivity and stereoselectivity of such reactions.

General principles of cyclobutane chemistry suggest that reactions could be initiated by protonation of the amine, followed by nucleophilic attack or rearrangement. Lewis acid catalysis could also promote ring-opening, potentially leading to the formation of functionalized naphthalene derivatives. For instance, reactions of donor-acceptor cyclobutanes with nucleophiles like 2-naphthols have been shown to proceed via ring-opening, though this has not been specifically demonstrated for the title compound.

However, a comprehensive search of scientific databases and chemical literature reveals no specific studies on the cyclobutane ring-opening or rearrangement reactions of this compound. Consequently, no experimentally determined reaction conditions, product characterizations, or mechanistic insights can be provided at this time.

Table 1: Hypothetical Cyclobutane Ring-Opening Reactions of this compound

| Reaction Type | Potential Reagents | Expected Product Class | Status |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Substituted naphthalene | Not Reported |

| Acid-Catalyzed Opening | H⁺, Nu⁻ | Functionalized naphthalene | Not Reported |

| Thermal Rearrangement | Heat | Isomeric structures | Not Reported |

| Photochemical Reaction | hν | Various rearranged products | Not Reported |

This table is illustrative of potential, but not experimentally verified, reactions.

Exploration of this compound as a Chiral Building Block

The structure of this compound, containing a stereocenter at the carbon atom to which the aminomethyl and naphthyl groups are attached, suggests its potential as a chiral building block in asymmetric synthesis. Chiral amines are valuable precursors for the synthesis of a wide range of enantiomerically pure compounds, including pharmaceuticals and agrochemicals.

In principle, the enantiomers of this compound could be resolved and utilized as chiral synthons. The primary amine could be used to introduce chirality into a molecule, for example, through its use as a chiral auxiliary or as a precursor for the synthesis of chiral ligands or catalysts. However, there is no documented evidence in the scientific literature of this compound being employed in any asymmetric synthesis protocols.

Chiral ligands are crucial components of catalysts used in asymmetric organometallic catalysis. The amine functionality in this compound provides a handle for its incorporation into more complex ligand architectures. For instance, it could be derivatized to form bidentate or polydentate ligands that could coordinate with transition metals. The rigid cyclobutane and naphthyl groups could create a well-defined chiral environment around the metal center, potentially inducing high enantioselectivity in catalytic reactions.

While the development of chiral ligands based on binaphthyl scaffolds is a well-established area of research, no studies have been found that specifically report the synthesis, characterization, or application of chiral ligands derived from this compound.

Table 2: Potential Applications of Chiral this compound in Asymmetric Catalysis

| Ligand Type | Potential Metal Complex | Targeted Asymmetric Reaction | Status |

|---|---|---|---|

| Monodentate Amine | Rhodium, Iridium | Hydrogenation, Hydroformylation | Not Reported |

| Bidentate N,N-Ligand | Palladium, Copper | C-C Coupling, Allylic Alkylation | Not Reported |

| Schiff Base Ligand | Titanium, Vanadium | Cyanation, Epoxidation | Not Reported |

This table outlines potential, but currently undocumented, applications.

Q & A

Q. Table 1. Key Analytical Parameters for Structural Validation

| Technique | Parameters | Reference Values |

|---|---|---|

| ¹H NMR | δ 7.2–8.3 ppm (naphthyl aromatic protons), δ 2.5–3.8 ppm (cyclobutane CH₂) | |

| HRMS | [M+H]⁺ = 212.1310 (calculated for C₁₃H₁₅N) |

Q. Table 2. Synthesis Optimization for High-Yield Production

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.